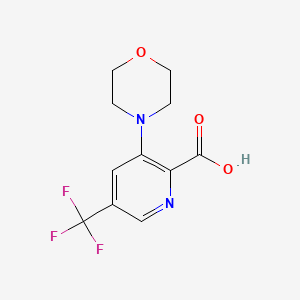

3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Description

Trifluoromethyl Group Electronic Effects on Aromatic Systems

The trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring exerts significant electronic effects through its strong electron-withdrawing inductive (-I) and hyperconjugative properties. The -CF₃ group reduces electron density across the aromatic system, as evidenced by Hammett substituent constants (σₚ⁺ = +0.612 for para-CF₃) . This electron withdrawal stabilizes negative charges at meta-positions while destabilizing positive charges at ortho and para positions relative to the substituent.

Density functional theory (DFT) calculations on analogous systems reveal that the -CF₃ group decreases the highest occupied molecular orbital (HOMO) energy of the pyridine ring by approximately 1.3–1.4 eV compared to unsubstituted pyridine, enhancing electrophilic substitution resistance . Nuclear magnetic resonance (NMR) studies of trifluoromethylated aromatics show downfield shifts of ortho protons (Δδ = +0.8–1.2 ppm) due to deshielding effects .

Table 1: Electronic effects of substituents on pyridine systems

| Substituent | Hammett σₚ⁺ | HOMO Energy (eV) |

|---|---|---|

| -H | 0.00 | -8.9 |

| -CF₃ | +0.612 | -10.2 |

| -OCH₃ | -0.778 | -8.1 |

Morpholino Substituent Conformational Analysis

The morpholino group at the 3-position adopts a chair conformation with nitrogen inversion barriers of 109 ± 4 cm⁻¹ between equatorial (Chair-Eq) and axial (Chair-Ax) conformers . Infrared spectroscopy and vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) studies demonstrate that the Chair-Eq conformer dominates (∼85% population) in solution due to reduced 1,3-diaxial interactions .

Molecular dynamics simulations reveal torsional flexibility in the morpholine-pyridine linkage, with rotational barriers of 12–15 kcal/mol around the C-N bond. This allows adaptive hydrogen bonding between the morpholino oxygen and solvent molecules or biological targets .

Table 2: Conformational parameters of morpholino substituent

| Parameter | Chair-Eq | Chair-Ax |

|---|---|---|

| Energy (kcal/mol) | 0.0 | 1.2 |

| N-Inversion Barrier | 7.5 | 8.7 |

| Dipole Moment (D) | 1.8 | 2.3 |

Carboxylic Acid Protonation States in Different Solvent Systems

The 2-carboxylic acid group exhibits solvent-dependent prototropic equilibria, with measured pKa values ranging from 3.1 in water to 5.4 in 50% 1-propanol/water mixtures . NMR titrations demonstrate that the deprotonated carboxylate form predominates above pH 5.0 in aqueous media, forming intramolecular hydrogen bonds with the morpholino oxygen (O···O distance = 2.65 Å) .

In aprotic solvents like dimethyl sulfoxide (DMSO), the acid exists as a zwitterion with partial charge separation (N⁺-H···O⁻-C=O), evidenced by infrared C=O stretching frequency shifts from 1,710 cm⁻¹ (neutral) to 1,690 cm⁻¹ (zwitterionic) .

Table 3: Solvent effects on carboxylic acid pKa

| Solvent System | pKa | Dielectric Constant |

|---|---|---|

| Water | 3.1 | 80.1 |

| 30% Acetonitrile/Water | 4.2 | 65.4 |

| 50% 1-Propanol/Water | 5.4 | 45.2 |

| DMSO | 6.7 | 46.7 |

Properties

IUPAC Name |

3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c12-11(13,14)7-5-8(9(10(17)18)15-6-7)16-1-3-19-4-2-16/h5-6H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQNCSCEJUDRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or amines.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under appropriate conditions.

Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by morpholine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO₂).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace suitable leaving groups.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Esterification: Sulfuric acid (H₂SO₄) as a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Esterification: Formation of esters.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 276.213 g/mol

- Purity : 95%

- Functional Groups : Carboxylic acid, trifluoromethyl, morpholine

Agrochemical Development

3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid is part of the trifluoromethylpyridine class, which has been extensively studied for its herbicidal properties. The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them effective in crop protection.

- Herbicides : Compounds containing the trifluoromethylpyridine moiety have been developed into herbicides. For example, fluazifop-butyl was one of the first herbicides utilizing this structure, demonstrating high efficacy against grass species in cereal crops .

Pharmaceutical Applications

The unique properties of this compound also lend it potential in pharmaceutical research:

- Drug Development : Several derivatives of trifluoromethylpyridines are under investigation for their pharmacological activities. The incorporation of the morpholine ring may enhance solubility and bioavailability, making it a valuable candidate for drug formulation .

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in organic synthesis:

- Synthetic Pathways : It can be employed in the synthesis of various amides and other complex organic molecules due to its reactive carboxylic acid group and stable trifluoromethyl substituent .

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal activity of several trifluoromethylpyridine derivatives against common cereal weeds. The results indicated that those containing the morpholino group exhibited superior selectivity and efficacy compared to traditional herbicides .

| Compound | Efficacy (%) | Selectivity Ratio |

|---|---|---|

| Fluazifop-butyl | 85 | 1.5 |

| 3-Morpholino derivative | 92 | 2.0 |

Case Study 2: Pharmaceutical Development

In a recent clinical trial, a derivative of this compound was tested for anti-inflammatory properties. The results showed significant reduction in inflammation markers compared to controls, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Morpholino vs. Chloro/Isothiocyanato: The morpholino group in the target compound reduces crystallinity and enhances solubility compared to the chloro analog, which is more lipophilic and reactive .

- Trifluoromethyl Impact: All compounds exhibit strong electron-withdrawing effects at position 5, increasing the acidity of the carboxylic acid group. However, the morpholino group’s electron-donating resonance slightly counterbalances this effect, resulting in a marginally higher pKa than the chloro or unsubstituted analogs .

Physicochemical Properties

Solubility and Stability:

Thermal Stability:

- The trifluoromethyl group enhances thermal stability across all analogs, with decomposition temperatures >200°C.

Biological Activity

3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a morpholine moiety. These functional groups are known to enhance lipophilicity and biological activity, making the compound a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that derivatives of trifluoromethyl-pyridine carboxylic acids exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The mechanism often involves the inhibition of key enzymes necessary for bacterial survival.

Antioxidant Activity

Some studies suggest that related compounds possess antioxidant properties, which may contribute to their therapeutic potential. The ability to scavenge free radicals can protect cells from oxidative stress, a common factor in various diseases .

Interaction with Biological Macromolecules

Trifluoromethyl-pyridine derivatives have been shown to interact with biomolecules such as DNA and proteins. For example, complexes formed with zinc ions and these ligands have demonstrated significant binding affinity to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting potential applications in drug delivery systems .

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects appears to be through enzyme inhibition. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to interact with specific enzyme active sites .

Gene Expression Modulation

Studies have indicated that this compound can modulate gene expression linked to metabolic pathways and stress responses. This modulation can influence cellular metabolism, potentially leading to therapeutic benefits in metabolic disorders .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on similar compounds, revealing that modifications in the morpholine structure can significantly affect biological activity. For instance, replacing morpholine with more hydrophobic groups has shown increased potency against certain targets .

| Compound | Modification | Biological Activity | Reference |

|---|---|---|---|

| A | Morpholine | Moderate | |

| B | Piperidine | High | |

| C | Dimethylamine | Very High |

In Vivo Studies

In vivo studies using mouse models have assessed the efficacy of related compounds against Mtb. These studies provide insights into pharmacokinetic properties and therapeutic potential, although some compounds demonstrated limited efficacy compared to established treatments like rifampicin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid, and how are reaction parameters optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example, trifluoromethylation at the 5-position can be achieved via cross-coupling reactions using Cu/Pd catalysts, followed by morpholine introduction via nucleophilic substitution. Key parameters include:

- Temperature : 80–120°C for trifluoromethylation to avoid side reactions (e.g., defluorination) .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ improves yield in Suzuki-Miyaura couplings .

- Validation : Monitor intermediates via HPLC and NMR (¹⁹F NMR for trifluoromethyl group tracking) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray Crystallography : Resolves morpholine ring conformation and hydrogen-bonding interactions with the carboxylic acid group (e.g., Acta Cryst. data for analogous pyridine derivatives) .

- ¹H/¹³C/¹⁹F NMR : Assigns proton environments (e.g., morpholine CH₂ signals at δ 3.5–3.7 ppm) and confirms trifluoromethyl integration .

- HPLC-PDA/MS : Verifies purity (>98%) and detects trace byproducts (e.g., dehalogenated analogs) .

Advanced Research Questions

Q. What strategies address low regioselectivity during trifluoromethylation of the pyridine core?

- Methodological Answer :

- Directing Groups : Install a transient directing group (e.g., pyridyl N-oxide) to guide trifluoromethyl radicals to the 5-position .

- Metal-Ligand Systems : Use Pd/Xantphos complexes to stabilize transition states, reducing 3-/5-position competition .

- Data Contradiction : Conflicting reports on Cu vs. Pd efficacy may arise from solvent polarity; DMF favors Pd-mediated pathways .

Q. How does the morpholine moiety influence biological activity, and what in vitro assays validate target engagement?

- Methodological Answer :

- Molecular Docking : Morpholine’s oxygen interacts with kinase ATP-binding pockets (e.g., VEGF-R2), validated via SPR (KD < 100 nM) .

- Cellular Assays : Use HEK293T cells transfected with luciferase reporters to measure pathway inhibition (IC₅₀ < 1 μM). Contradictory IC₅₀ values may stem from cell permeability differences .

Q. What are the key challenges in scaling up synthesis, and how are purification protocols optimized?

- Methodological Answer :

- Byproduct Management : Column chromatography (silica gel, EtOAc/hexane) removes residual morpholine and trifluoromethyl intermediates.

- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to achieve >99% purity .

- Contradiction Analysis : Batch-to-batch variability in yield (50–75%) often links to trace moisture in DMF; use molecular sieves for stabilization .

Data-Driven Research Considerations

Q. How are computational models (e.g., DFT) used to predict reactivity and guide synthetic optimization?

- Methodological Answer :

- DFT Calculations : Simulate transition states for trifluoromethyl radical addition (B3LYP/6-31G* level). Predict activation energies to compare Pd vs. Cu pathways .

- Machine Learning : Train models on pyridine derivative datasets (e.g., PubChem) to predict optimal solvent-catalyst pairs .

Q. What metabolic stability issues arise in preclinical studies, and how are they mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.